REACTION_CXSMILES
|
[C:1]([NH:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)(=[O:3])[CH3:2].I[C:12]1[S:13][CH:14]=[CH:15][CH:16]=1.C(=O)([O-])[O-].[K+].[K+].O>[Cu](I)I.C(OCC)(=O)C>[S:13]1[CH:14]=[CH:15][CH:16]=[C:12]1[N:4]([C:1](=[O:3])[CH3:2])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=CC=CC=C1
|
Name
|
|
Quantity
|
18.6 g
|
Type
|
reactant
|
Smiles
|
IC=1SC=CC1
|
Name
|
|
Quantity
|
12.2 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
864 mg
|
Type
|
catalyst
|
Smiles
|
[Cu](I)I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
FILTRATION
|
Details
|
filtered with celite
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted
|
Type
|
WASH
|
Details
|
The organic phase was washed with water and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
The resulting solution was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (developing solvent, ethyl acetate:hexane=1:5)
|
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=C1)N(C1=CC=CC=C1)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.77 g | |
YIELD: PERCENTYIELD | 18% | |
YIELD: CALCULATEDPERCENTYIELD | 18.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |